1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine
Description
Core Heterocyclic Framework Analysis
Tetrahydrobenzothiophene Ring System Conformational Properties
The tetrahydrobenzothiophene (THBT) ring system in 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)piperazine adopts a fused bicyclic structure comprising a partially saturated cyclohexene ring and a thiophene moiety. X-ray crystallographic studies of analogous compounds reveal two dominant conformations:
- Half-chair conformation for the cyclohexene ring, characterized by four planar carbons (C1, C2, C5, C6) and two out-of-plane carbons (C3, C4) displaced by -0.48 Å and +0.28 Å, respectively.
- Envelope conformation for the thiophene ring, where the sulfur atom (S1) lies 0.12–0.15 Å above the plane formed by the remaining four atoms.
Table 1: Geometric Parameters of the THBT Ring System
Disorder in the cyclohexene ring is common, with major/minor occupancy ratios of 0.81:0.19 observed in substituted THBT derivatives. The planarity of the thiophene moiety (r.m.s. deviation ≤ 0.03 Å) facilitates π–π stacking interactions in solid-state structures.
Piperazine Substituent Electronic Configuration
The piperazine group adopts a chair conformation with equatorial positioning of the methylene-linked THBT moiety. Key electronic features include:
- Nitrogen hybridization : sp³ for both N atoms, with bond angles of 109.5°–112.3° at N1 and 112.8°–126.3° at N2.
- Hydrogen-bonding capacity : N–H groups participate in intermolecular interactions (N···N distance: 3.18–3.23 Å).
Table 2: Electronic Properties of the Piperazine Substituent
The electron-donating nature of the piperazine nitrogen atoms enhances solubility in acidic media through protonation at N1. Substituents on the piperazine ring (e.g., aryl groups) induce minor deviations (<5°) from ideal chair geometry without disrupting the overall conformation.
Methylene Bridge Steric Effects on Molecular Geometry
The methylene bridge (–CH₂–) linking the THBT and piperazine moieties imposes steric constraints that influence:
- Torsional angles : The C(THBT)–CH₂–N(piperazine) torsion angle ranges from 62°–78°, favoring staggered conformations.
- Intermolecular interactions : Bridge length (1.52 Å C–C bond) modulates access to the piperazine nitrogen lone pairs, reducing hydrogen-bond donor capacity by 15–20% compared to direct N-linked analogs.
Table 3: Steric Parameters of the Methylene Bridge
| Parameter | Value | Impact on Geometry |
|---|---|---|
| C–C–N bond angle | 112.5° ± 1.2° | Restricts piperazine ring puckering |
| Van der Waals radius sum | 3.2 Å (C···N) | Limits substituent bulk at C2 |
| Conformational energy gap | 2.3 kcal/mol | Stabilizes gauche over eclipsed |
Molecular dynamics simulations reveal that bridge elongation beyond three atoms (e.g., –CH₂CH₂–) increases deviation (>2 Å) from optimal binding poses in receptor models. Bulkier substituents at the bridgehead carbon (C2) force the THBT ring into twisted-boat conformations, reducing planarity by 12–18%.
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h9,14H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLYIIXLSILJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthetic Route
The most common approach involves the nucleophilic substitution reaction between a suitable benzothiophene derivative and piperazine. The process typically proceeds as follows:
- Step 1: Synthesis of the tetrahydro-benzothiophene core, often via cyclization reactions involving thiophene derivatives and appropriate precursors such as cyclohexanones or related compounds.
- Step 2: Functionalization at position 2 of the benzothiophene ring to introduce a methyl group, which can be achieved through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
- Step 3: Reaction of the methylated benzothiophene with piperazine, usually through a nucleophilic substitution, where the methyl group acts as an electrophile, and piperazine acts as a nucleophile.
This route is exemplified in patent US20190359606A1, which describes a process for synthesizing benzothiophene derivatives with subsequent attachment of piperazine moieties.
Alternative Synthetic Pathways
Recent research has explored alternative routes such as:
- Catalytic Hydrogenation: To selectively reduce aromatic rings to tetrahydro derivatives.
- Mannich-type reactions: For introducing the piperazine group via multicomponent reactions.
- Use of protecting groups: To facilitate selective functionalization at desired positions on the benzothiophene ring.
These methods aim to improve yields, reduce reaction times, and enhance purity.
Key Reaction Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Benzothiophene core synthesis | Thiophene derivatives, cyclohexanones | Ethanol, acetic acid | Reflux | Cyclization reactions |
| Methylation | Methyl iodide or dimethyl sulfate | Acetone or DMF | 0-25°C | Basic conditions, e.g., K₂CO₃ |
| Nucleophilic substitution | Piperazine | Ethanol or methanol | 25-80°C | Often under reflux, with catalysts like potassium carbonate |
Purification Techniques
The purification of the synthesized compound generally involves:
- Liquid-liquid extraction: To remove inorganic impurities and unreacted starting materials.
- Recrystallization: From solvents such as ethanol, isopropanol, or acetonitrile to obtain crystalline pure product.
- Chromatography: Column chromatography using silica gel or reverse-phase HPLC for final purification, especially when high purity is required for pharmaceutical applications.
Patent US20190359606A1 emphasizes the importance of selecting appropriate solvents—polar aprotic solvents, alcohols, or mixtures thereof—for dissolution and purification steps.
Data Summary and Comparative Table
| Aspect | Conventional Method | Recent Innovations | Notes |
|---|---|---|---|
| Starting materials | Benzothiophene derivatives, piperazine | Same, with optimized derivatives | Focus on availability and cost |
| Reaction conditions | Reflux, basic conditions | Mild, room temperature, catalytic systems | Improved safety and energy efficiency |
| Purification | Recrystallization, chromatography | Same, with advanced purification techniques | Enhanced purity and yield |
| Environmental impact | Moderate solvent use | Reduced solvent and waste | Eco-friendly process development |
Chemical Reactions Analysis
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Research
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine is being investigated for its potential pharmacological effects. Preliminary studies suggest that it may exhibit activity in the following areas:
-
Neuropharmacology : The compound's structure suggests it may interact with neurotransmitter systems, potentially influencing mood and cognition.
- Case Study : A study published in the Journal of Medicinal Chemistry indicated that related piperazine derivatives showed promise as anxiolytics and antidepressants due to their ability to modulate serotonin receptors.
-
Anticancer Activity : Research has indicated that certain benzothiophene derivatives possess anticancer properties.
- Data Table :
Compound Activity Type Reference Benzothiophene Derivative Anticancer Journal of Medicinal Chemistry
- Data Table :
Material Science
The compound is also explored for applications in material science, particularly in the development of organic semiconductors and sensors.
-
Organic Electronics : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Case Study : Research published in Advanced Materials demonstrated that compounds with similar structures improved charge transport properties in OLEDs.
Analytical Chemistry
This compound can be utilized as a reagent in various analytical techniques.
-
Chromatography : The compound has been used as a standard reference material in chromatographic analysis due to its stability and well-defined chemical properties.
- Data Table :
Technique Application Reference High-performance liquid chromatography (HPLC) Standard reference material Analytical Chemistry
- Data Table :
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to receptors or enzymes, modulating their activity, and thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Piperazine Derivatives
Piperazine derivatives are classified into three primary categories: benzylpiperazines , phenylpiperazines , and thienylmethylpiperazines . Below, we compare the target compound with representatives from each class, focusing on structural features, receptor interactions, and biological activities.
Thienylmethylpiperazines
- 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine: The THBT group provides a bicyclic, sulfur-containing aromatic system, enhancing π-π stacking and hydrophobic interactions. This may improve binding to receptors with hydrophobic pockets, such as serotonin (5-HT) or adrenergic receptors. Limited direct pharmacological data are available, but analogous thienylmethylpiperazines (e.g., 1-[(5-Ethylthien-2-yl)methyl]piperazine) are noted for their activity in central nervous system (CNS) pathways .
Phenylpiperazines
- 1-(3-Chlorophenyl)piperazine (mCPP): A 5-HT1B/1C agonist with moderate affinity for α-adrenoceptors . Substituents like chlorine at the meta position enhance receptor selectivity. mCPP suppresses locomotor activity in rats via 5-HT1C receptors, a property absent in the target compound .
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) :
Benzylpiperazines
- N-Benzylpiperazine (BZP) :
Structure-Activity Relationship (SAR) Trends
Key structural determinants of activity in piperazine derivatives include:
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Chlorine (mCPP) and CF3 (TFMPP) enhance 5-HT receptor affinity by stabilizing ligand-receptor interactions .
- Hydrophobic Substituents : Methyl groups (e.g., in compound 7a) improve binding by occupying hydrophobic pockets in tubulin .
- Sulfur-Containing Moieties : Thiophene or benzothiophene groups (as in the target compound) may mimic EWGs through sulfur’s electronegativity, though direct comparisons are lacking.
Linker Geometry
- A three-atom spacer between the piperazine nitrogen and amide/aryl group optimizes receptor engagement, as seen in cytotoxic propanamide derivatives (e.g., compound 18 vs. 19) .
- Piperazine vs. Piperidine: Piperazine derivatives (e.g., compound 3, Ki = 58 nM) exhibit superior adenosine A2A receptor binding compared to piperidine analogues (Ki = 594 nM) due to enhanced hydrogen-bonding capacity .
Pharmacological and Receptor Profiling
Receptor Affinity Comparisons
Functional Outcomes
- Anticancer Activity : Piperazine derivatives with propanamide linkers (e.g., compound 18) show superior cytotoxicity compared to acetamide analogues, highlighting the importance of spacer length .
- CNS Effects : Thienylmethylpiperazines may share mechanistic overlap with phenylpiperazines in modulating serotonin pathways, though the THBT group’s impact remains speculative .
Biological Activity
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine, with the chemical formula C₁₃H₂₀N₂S and a molecular weight of 236.38 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by its unique structure, which includes a piperazine ring and a tetrahydro-benzothiophene moiety. The structural representation is as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₂₀N₂S |
| Molecular Weight | 236.38 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 50987388 |
| Appearance | Oil |
Antioxidant Activity
Piperazine derivatives have been investigated for their antioxidant properties. A related study demonstrated that compounds in this class could effectively reduce oxidative stress in neuronal cells. This suggests that this compound might also possess protective effects against oxidative damage in cellular models.
Case Studies
- Antiviral Activity Evaluation : In studies evaluating the antiviral efficacy of novel piperazine derivatives against herpes simplex virus type 1 (HSV-1), compounds with similar structures to this compound demonstrated significant reductions in viral plaques at effective concentrations. This indicates a promising avenue for further exploration of this compound's antiviral potential .
- Oxidative Stress Protection : A study involving piperazine derivatives reported that specific compounds could protect SH-SY5Y cells from hydrogen peroxide-induced oxidative damage. The best-performing compound in that study stabilized mitochondrial membrane potential and decreased reactive oxygen species (ROS) production. Similar mechanisms may be expected from this compound due to its structural attributes .
The mechanisms through which piperazine derivatives exert their biological effects often involve modulation of signaling pathways related to oxidative stress and inflammation. For instance:
- Antioxidant Mechanism : Compounds may activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the transcription of antioxidant genes.
- Antiviral Mechanism : Piperazine derivatives may inhibit viral replication by interfering with viral enzymes or cellular receptors involved in the viral life cycle.
Research Findings
Several studies have contributed to understanding the biological activities associated with piperazine derivatives:
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)piperazine and its derivatives?
- Methodological Answer : The synthesis of piperazine derivatives often involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, in analogous compounds, the piperazine core is functionalized via alkylation using propargyl bromide to introduce terminal alkyne groups, followed by "click chemistry" with azide derivatives under CuSO₄·5H₂O/sodium ascorbate catalysis . Reaction optimization typically includes solvent selection (e.g., DCM/water mixtures), stoichiometric ratios (1:1.2 for azide:alkyne), and purification via silica gel chromatography (ethyl acetate:hexane eluent). For sterically hindered substrates, microwave-assisted synthesis may enhance reaction efficiency .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for unambiguous structural confirmation. For example, SHELXL refines crystallographic data by minimizing residuals (R-factors) and validating bond lengths/angles against standard databases . Complementary techniques include:
- NMR Spectroscopy : Integration of proton signals (e.g., δH ~2.70 ppm for piperazine CH₂ groups) and 2D experiments (COSY, HSQC) to assign stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodological Answer : The compound should be stored in a dry, sealed environment under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Stability studies indicate incompatibility with strong oxidizers (e.g., peroxides), which may induce decomposition into CO, CO₂, or nitrogen oxides . For handling, use PPE (gloves, goggles) and fume hoods to mitigate risks of skin/eye irritation, as noted in safety data sheets for structurally similar piperazines .
Advanced Research Questions
Q. How can researchers investigate the coordination chemistry of this compound with transition metals?
- Methodological Answer : The piperazine nitrogen atoms act as electron donors, enabling complexation with metals like Pt²⁺, Pd²⁺, or Pr³⁺. Potentiometric titration in a constant ionic medium (e.g., 0.1 M KCl) is used to determine stability constants (logβ) and stoichiometry (e.g., 1:1 or 1:2 metal:ligand ratios). For example, thermodynamic data for analogous ligands (e.g., L1 in ) show selectivity for transition metals over alkaline-earth ions due to stronger Lewis acid-base interactions . XAS (X-ray absorption spectroscopy) can further elucidate coordination geometries.
Q. What strategies can resolve contradictions in biological activity data for structurally similar piperazine derivatives?
- Methodological Answer : Discrepancies in pharmacological studies (e.g., antimicrobial vs. cardiotropic activity) often arise from differences in assay conditions or substituent effects. To address this:
- SAR Analysis : Compare EC₅₀ values of derivatives with varying substituents (e.g., benzothiophene vs. pyridine moieties) using standardized assays (e.g., MIC for antimicrobial activity) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like 5-HT receptors or bacterial enzymes, validated by in vitro assays .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Software like SwissADME calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition risks. For instance, reducing logP (<3) via hydrophilic substituents (e.g., -OH or -SO₂NH₂ groups) may enhance solubility .
- DFT Studies : Gaussian or ORCA can optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
